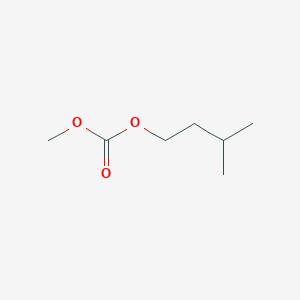

Methyl 3-methylbutyl carbonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

228273-02-7 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl 3-methylbutyl carbonate |

InChI |

InChI=1S/C7H14O3/c1-6(2)4-5-10-7(8)9-3/h6H,4-5H2,1-3H3 |

InChI Key |

SIJHHVROKHRVGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)OC |

Origin of Product |

United States |

Contemporary Methodologies for the Chemical Synthesis of Methyl 3 Methylbutyl Carbonate

Carbonylation Routes for Carbonate Formation

Carbonylation reactions, involving the introduction of a carbonyl group, represent a fundamental approach to carbonate synthesis. Modern methodologies focus on direct carbon dioxide utilization and phosgene-free alternatives to enhance the safety and sustainability of these processes.

The direct synthesis of carbonates from carbon dioxide and alcohols is a highly attractive, atom-economical route. mdpi.com This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic C1 source. mdpi.com However, the thermodynamic stability of CO2 presents a significant challenge, often necessitating high pressures and temperatures, or the use of highly effective catalytic systems to achieve reasonable yields. mdpi.com

Research in this area has explored various catalytic systems to facilitate the direct carbonylation of alcohols. For instance, the use of ceria (CeO2) in conjunction with 2-cyanopyridine (B140075) has been shown to be effective for the synthesis of cyclic carbonates from diols and CO2, achieving high yields under relatively mild conditions. acs.org While this specific example pertains to cyclic carbonates, the underlying principle of activating CO2 and the alcohol simultaneously is relevant to the synthesis of linear carbonates as well. The mechanism often involves the formation of a carbamate (B1207046) or a metal-alkoxide intermediate, which then reacts with the alcohol to form the carbonate.

Metal-organic frameworks (MOFs) have also emerged as promising catalysts for CO2 fixation. mdpi.com Their high surface area and tunable porosity allow for the effective capture and conversion of CO2 into valuable organic compounds, including cyclic carbonates, under mild conditions. mdpi.com The development of catalysts that can efficiently mediate the direct reaction between methanol (B129727), 3-methylbutanol, and carbon dioxide to form methyl 3-methylbutyl carbonate remains an active area of research.

Given the high toxicity of phosgene, significant effort has been dedicated to developing phosgene-free synthetic routes for carbonates. tum.deacs.org These methods provide safer alternatives for producing both symmetrical and asymmetrical carbonates.

One prominent phosgene-free method is oxidative carbonylation . This process involves the reaction of an alcohol with carbon monoxide and an oxidant, typically oxygen, in the presence of a catalyst. For example, the synthesis of dimethyl carbonate (DMC) can be achieved through the oxidative carbonylation of methanol. google.com While this method avoids phosgene, it can involve flammable and hazardous reaction mixtures. nih.gov

Another important phosgene-free strategy is the transesterification of a dialkyl carbonate with an alcohol , which will be discussed in more detail in the following section. This method is particularly relevant for the synthesis of asymmetric carbonates like this compound.

Furthermore, the development of novel catalytic systems is crucial for advancing phosgene-free carbonylation. For example, palladium-based catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been investigated for the electrocarbonylation of phenols to produce diphenyl carbonate, demonstrating the potential of electrochemical methods in phosgene-free synthesis. acs.orgacs.org

Transesterification-Based Synthesis of this compound

Transesterification, or carbonate interchange, is a widely employed and versatile method for synthesizing asymmetric carbonates. rsc.org This approach involves the reaction of a readily available carbonate, such as dimethyl carbonate or a cyclic carbonate, with an alcohol, in this case, 3-methylbutanol.

The reaction of dimethyl carbonate (DMC) with 3-methylbutanol is a direct and common method for producing this compound. DMC is considered a green reagent due to its low toxicity and biodegradability. unicamp.br The reaction is an equilibrium process where one of the methyl groups of DMC is substituted by the 3-methylbutyl group from 3-methylbutanol, with the concurrent formation of methanol.

The general reaction is as follows: CH₃OC(O)OCH₃ + (CH₃)₂CHCH₂CH₂OH ⇌ CH₃OC(O)OCH₂CH₂CH(CH₃)₂ + CH₃OH

To drive the equilibrium towards the desired product, various strategies can be employed, such as using an excess of one reactant or removing the methanol byproduct. rsc.org

A variety of catalysts have been explored to facilitate this transesterification. Basic catalysts are often effective. For instance, ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) have been successfully used as catalysts for the transesterification of DMC with other alcohols. beilstein-journals.org Homogeneous catalysts, such as tetramethylammonium (B1211777) methyl carbonate, have also been shown to be effective for transesterification reactions. rsc.org Heterogeneous catalysts, including modified hydrotalcites and various metal oxides, offer the advantage of easier separation and reusability. mdpi.com For example, the transesterification of glycerol (B35011) with DMC has been effectively catalyzed by mixed oxide catalysts. researchgate.net

The choice of catalyst and reaction conditions, such as temperature and reactant molar ratio, significantly influences the reaction rate and the final yield of the asymmetric carbonate.

Cyclic carbonates, such as ethylene (B1197577) carbonate or propylene (B89431) carbonate, can also serve as starting materials for the synthesis of asymmetric carbonates via transcarbonylation. mdpi.com This process involves the ring-opening of the cyclic carbonate by an alcohol, followed by a reaction with a second alcohol to form the desired mixed carbonate.

The reaction of a cyclic carbonate with methanol can produce dimethyl carbonate and a diol. rsc.org Subsequently, the in-situ generated or separately added DMC can react with 3-methylbutanol as described in the previous section. Alternatively, a direct reaction between the cyclic carbonate, methanol, and 3-methylbutanol under specific catalytic conditions could potentially lead to the formation of this compound.

The mechanism of transesterification involving cyclic carbonates has been studied, particularly for the synthesis of DMC from propylene carbonate and methanol. acs.orgrsc.orgrsc.org These studies provide insights into the catalytic cycles and intermediates involved, which are valuable for designing synthetic routes to other asymmetric carbonates.

Understanding the reaction mechanism is crucial for optimizing the synthesis of mixed carbonates. Mechanistic studies on the transesterification of dialkyl carbonates and cyclic carbonates have provided valuable insights.

For the alcoholysis of dimethyl carbonate, the reaction is generally believed to proceed through a nucleophilic attack of the alcohol (3-methylbutanol) on the carbonyl carbon of DMC. This is often activated by a basic catalyst, which deprotonates the alcohol to form a more nucleophilic alkoxide. The subsequent steps involve the formation of a tetrahedral intermediate which then collapses to yield the mixed carbonate and a methoxide (B1231860) ion, which is then protonated by the released proton to regenerate the catalyst and form methanol.

In the case of transesterification using cyclic carbonates, mechanistic investigations have revealed the importance of catalyst pretreatment and the nature of the active species. acs.org For instance, in the transesterification of propylene carbonate with methanol over a CaO catalyst, the formation of a methoxy (B1213986) intermediate on the catalyst surface was proposed as a key step. acs.org Similarly, kinetic modeling of the same reaction over an Fe-Mn double metal cyanide catalyst suggested a mechanism involving the activation of methanol and propylene carbonate by the catalyst. rsc.orgrsc.org

Studies on organocatalytic polymerizations of cyclic carbonates have also shed light on side reactions like transcarbonylation, which can affect the final product distribution. nih.govacs.org These findings highlight the complexity of carbonate chemistry and the importance of careful control over reaction conditions to achieve the desired product selectivity.

Elucidation of Reaction Mechanisms and Kinetic Profiles in Methyl 3 Methylbutyl Carbonate Transformations

Mechanistic Studies of Carbonate Formation Pathways

The synthesis of asymmetric linear organic carbonates like methyl 3-methylbutyl carbonate can be achieved through several routes, most notably via transesterification or carboxylation reactions. The mechanisms for these pathways are often inferred from extensive studies on simpler, symmetrical dialkyl carbonates such as dimethyl carbonate (DMC).

One of the primary industrial methods for synthesizing dialkyl carbonates is the transesterification of a cyclic carbonate, like ethylene (B1197577) carbonate, with an alcohol. nih.govfrontiersin.org In the context of this compound, this would involve the reaction of a methyl-based carbonate precursor with 3-methylbutan-1-ol (isoamyl alcohol) or a 3-methylbutyl-based precursor with methanol (B129727). The reaction is typically base-catalyzed, often using alkali hydroxides (e.g., KOH) or alkoxides (e.g., tBuOK). nih.govneliti.com The mechanism proceeds through a nucleophilic acyl substitution (BAc2), where the alkoxide attacks the carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the leaving group to form the new carbonate.

Another significant pathway is the direct synthesis from carbon dioxide and alcohols. acs.orgmdpi.com This "green" method has been extensively investigated for DMC synthesis. mdpi.com The mechanism often requires a catalyst, such as a metal oxide (e.g., CeO2, ZrO2) or an organocatalyst, and typically involves the activation of both CO2 and the alcohol on the catalyst surface. mdpi.comresearchgate.net For this compound, this would involve the reaction of CO2 with methanol and 3-methylbutan-1-ol. The process is thermodynamically challenging due to the high stability of CO2, and often requires dehydrating agents to shift the equilibrium towards the product side by removing the water formed during the reaction. mdpi.comresearchgate.net

The synthesis of heterocyclic carbonates can also be achieved through the cycloaddition of CO2 to epoxides, a reaction often catalyzed by metal complexes or ionic liquids. rsc.org While not a direct route to linear carbonates, the intermediates and mechanistic principles, such as the activation of CO2 and ring-opening of the epoxide, provide valuable insights into carbonate bond formation. rsc.orgnih.gov

Kinetic Analyses of this compound Synthesis and Reactions

Kinetic studies are essential for understanding reaction rates, determining rate-limiting steps, and optimizing reaction conditions. While specific kinetic data for this compound is scarce, extensive research on analogous dialkyl carbonates provides a robust framework for analysis.

The synthesis of dimethyl carbonate (DMC) via the transesterification of ethylene carbonate with methanol has been the subject of detailed kinetic investigations. neliti.com These studies show that the reaction is reversible and that its kinetics can be modeled to determine reaction orders, rate constants, and activation energies for both the forward and reverse reactions. neliti.com For instance, in a study using KOH as a catalyst, the reaction kinetics were determined, yielding an equilibrium rate constant expression of 135.77exp(-16542.4/RT). neliti.com It is expected that the synthesis of this compound would follow similar second-order kinetics, though the rates would be influenced by the steric hindrance of the bulkier 3-methylbutyl group compared to a methyl group.

The table below summarizes typical kinetic parameters for the synthesis of glycerol (B35011) carbonate from glycerol and urea, which serves as an analogue for understanding carbonate formation kinetics. mdpi.com

| Parameter | Value | Conditions |

| Optimal Temperature | 140 °C | ZnSO₄ catalyst |

| Optimal Reactant Ratio | 1.1:1 (Urea:Glycerol) | - |

| Optimal Catalyst Amount | 5 wt% (of Glycerol) | - |

| Optimal Reaction Time | 240 min | - |

| Max. Glycerol Conversion | 80.33% | Optimal conditions |

| Max. Glycerol Carbonate Yield | 75.81% | Optimal conditions |

| This interactive table shows the optimal reaction conditions and resulting yields for the synthesis of glycerol carbonate, providing a model for the kinetic optimization of similar carbonate syntheses. mdpi.com |

Reactions involving dialkyl carbonates, such as their use as alkylating or carbonylating agents, also have distinct kinetic profiles. The reactivity is influenced by the nature of the alkyl groups and the reaction mechanism (e.g., BAc2 vs. BAl2). nih.govfrontiersin.org For this compound, nucleophilic attack can occur at either the methyl or the 3-methylbutyl group, with the reaction pathway and kinetics being sensitive to the nucleophile, solvent, and catalyst used. frontiersin.org

Hydrolytic Degradation Mechanisms of Carbonates

The stability of organic carbonates is largely determined by their susceptibility to hydrolysis. The hydrolytic degradation of carbonates can be catalyzed by acids, bases, or proceed spontaneously in water, albeit at a much slower rate. mdpi.com The mechanism of hydrolysis for linear carbonates like this compound is generally understood to be a nucleophilic acyl substitution at the carbonyl carbon (a BAc2 mechanism). mdpi.comresearchgate.net

Base-Catalyzed Hydrolysis: This is often the most studied pathway. The reaction involves a two-step process where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. mdpi.comresearchgate.net This intermediate then rapidly breaks down, expelling an alkoxide (methoxide or 3-methylbutoxide) as the leaving group to form a monoalkyl carbonate. This species subsequently decomposes to release the second alcohol and carbonate or carbon dioxide. mdpi.com The formation of the tetrahedral intermediate is typically the rate-determining step. researchgate.net

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. mdpi.com A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. Following proton transfer and elimination of an alcohol molecule, the resulting carbamic acid intermediate decomposes to yield the second alcohol and carbon dioxide. Tracer studies on cyclic carbonates have confirmed that acid-catalyzed hydrolysis proceeds with the cleavage of the carbonyl-oxygen bond. rsc.orgrsc.org

Water-Catalyzed (Spontaneous) Hydrolysis: This reaction proceeds through a similar mechanism to the base-catalyzed pathway, but with a water molecule serving as the weaker nucleophile. mdpi.com Consequently, the rate is significantly slower.

The structure of the carbonate ester, particularly the steric and electronic properties of the alkyl groups, influences the rate of hydrolysis. mdpi.com For this compound, the presence of the branched 3-methylbutyl group may introduce steric hindrance that could affect the rate of nucleophilic attack compared to simpler dialkyl carbonates.

Theoretical Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of carbonate transformations. rsc.orgnih.govacs.org These theoretical approaches allow researchers to map potential energy surfaces, identify transition states, and calculate activation energy barriers, providing a detailed, atomic-level understanding of reaction pathways that can be difficult to obtain through experimental means alone. nih.gov

For carbonate formation, DFT studies have been used to:

Investigate Catalyst-Substrate Interactions: Theoretical models can reveal how catalysts like metal oxides or ionic liquids activate reactants such as CO2 and alcohols. mdpi.comrsc.org For example, calculations can show how a catalyst facilitates the polarization of the CO2 molecule, making it more susceptible to nucleophilic attack. rsc.org

Compare Competing Reaction Pathways: When multiple mechanisms are plausible, DFT calculations can determine the most energetically favorable route by comparing the activation barriers of each pathway. nih.govacs.org This has been applied to the synthesis of cyclic carbonates from CO2 and epoxides, clarifying the role of co-catalysts and the nature of the rate-determining step. nih.govacs.org

Rationalize Experimental Observations: Computational results can explain experimental findings, such as catalyst activity and product selectivity. For instance, DFT calculations have shown why certain catalysts are more effective than others by comparing the free-energy barriers of the rate-determining steps. nih.gov

The table below presents computed energy barriers from a DFT study on cyclic carbonate formation, illustrating how theoretical calculations can quantify and compare different catalytic systems. nih.gov

| Catalyst System | Rate Determining Step (ΔG RDS) (kcal/mol) | Final Step (ΔG FS) (kcal/mol) |

| NaI | 28.5 | - |

| KI | 29.0 | - |

| KBr | 44.2 | - |

| KCl | 40.8 | - |

| This interactive table displays the calculated free-energy barriers for the rate-determining step (RDS) and the final step (FS) in the formation of styrene (B11656) carbonate catalyzed by different alkali metal salts, as determined by DFT calculations. nih.gov |

In the study of hydrolytic degradation, theoretical models can clarify the structure of tetrahedral intermediates and the transition states involved in their formation and breakdown. nih.gov Similarly, the atmospheric degradation of related esters has been modeled to predict reaction pathways and kinetic parameters, providing insights into the environmental fate of these compounds. acs.org Such theoretical approaches could be readily applied to this compound to predict its reactivity and degradation profile.

Catalytic Systems for the Synthesis and Derivatization of Methyl 3 Methylbutyl Carbonate

Homogeneous Catalysis in Carbonate Chemistry

Homogeneous catalysis involves the use of catalysts that are in the same phase as the reactants, typically in a liquid phase. This approach often allows for milder reaction conditions and high catalytic activity due to the excellent contact between the catalyst and the reactants.

Both Brønsted and Lewis acids can catalyze the synthesis of dialkyl carbonates, although their application can be limited by side reactions and corrosive nature. The synthesis of asymmetrical carbonates like methyl 3-methylbutyl carbonate can be achieved via transesterification of a symmetrical carbonate, such as dimethyl carbonate (DMC), with 3-methyl-1-butanol.

Acid catalysts, such as sulfuric acid, p-toluenesulfonic acid (PTSA), and various metal halides (e.g., FeCl₃, AlCl₃), have been explored for carboxymethylation of alcohols. researchgate.net In this reaction, the acid catalyst activates the carbonyl group of the carbonate, making it more susceptible to nucleophilic attack by the alcohol. For instance, 1,3-propanediol (B51772) has been observed to act as both a reactant and an acid catalyst in the synthesis of trimethylene carbonate, where it initiates a nucleophilic substitution. nih.gov While specific data for this compound is not extensively documented, the general mechanism suggests that a proton or a Lewis acidic center coordinates to the carbonyl oxygen of DMC, enhancing its electrophilicity for the subsequent reaction with 3-methyl-1-butanol.

However, a significant challenge with strong acid catalysts is the potential for side reactions, such as dehydration of the alcohol and ether formation, which can reduce the selectivity towards the desired carbonate product.

Base-catalyzed transesterification is a widely employed and efficient method for the synthesis of asymmetrical organic carbonates. srsintl.com This method typically involves the reaction of an alcohol with a dialkyl carbonate in the presence of a basic catalyst. Common homogeneous base catalysts include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and alkoxides (sodium methoxide). srsintl.commdpi.com

The reaction mechanism initiates with the deprotonation of the alcohol (3-methyl-1-butanol) by the base to form a more nucleophilic alkoxide ion. srsintl.com This alkoxide then attacks the electrophilic carbonyl carbon of dimethyl carbonate, leading to a tetrahedral intermediate. Subsequent elimination of a methoxide (B1231860) ion yields the asymmetrical this compound. srsintl.commdpi.com

Potassium carbonate (K₂CO₃) has been identified as an effective and mild catalyst for the methylation of carboxylic acids using dimethyl carbonate, a reaction that proceeds via a similar nucleophilic attack mechanism. organic-chemistry.orgsmith.edu The use of alkali metal carbonates is advantageous due to their low cost and relatively mild basicity, which can minimize side reactions. organic-chemistry.org The efficiency of base-catalyzed systems is demonstrated in the synthesis of various asymmetrical carbonates, where high conversions and selectivities are often achieved under optimized conditions. mdpi.com

Table 1: Illustrative examples of base-catalyzed synthesis of asymmetrical carbonates.

| Catalyst | Reactants | Product | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Carboxylic Acids + Dimethyl Carbonate | Methyl Esters | High | 90°C, DMSO | organic-chemistry.org |

| 1-Butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) | Dimethyl Carbonate + 1-Pentanol | Dipentyl Carbonate | 76% | 110°C, 4h | nih.gov |

Ionic liquids (ILs) have emerged as versatile catalysts and solvents in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity. nih.govbeilstein-journals.org In the context of carbonate synthesis, ILs can act as catalysts, co-catalysts, or reaction media.

For the synthesis of asymmetrical carbonates, specific ionic liquids have been designed to be highly effective catalysts. For example, 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride has been used to catalyze the transesterification of dimethyl carbonate with a variety of alcohols, yielding the desired unsymmetrical carbonates under mild conditions (80°C). beilstein-journals.org The catalytic activity of ILs is often attributed to their ability to activate the reactants through hydrogen bonding or by acting as a phase-transfer catalyst.

Dicationic ionic liquids have also shown superior activity in the synthesis of cyclic carbonates from CO₂ and epoxides, which can be attributed to the cooperative action of the two cationic centers in activating the epoxide ring. researchgate.net While direct application to this compound is not widely reported, the principles of IL-mediated catalysis for asymmetrical carbonate synthesis are well-established. nih.govbeilstein-journals.org

Table 2: Examples of Ionic Liquid-Catalyzed Carbonate Synthesis.

| Ionic Liquid Catalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride | Transesterification of DMC with various alcohols | Effective for synthesizing unsymmetrical carbonates at 80°C. | beilstein-journals.org |

| 1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH) | Transesterification of DMC with 1-pentanol | Achieved 76% yield of dipentyl carbonate. | nih.gov |

| Polymer grafted asymmetrical dicationic IL | Cyclic carbonate synthesis from CO₂ and epoxides | Showed superior activity compared to monocationic ILs. | researchgate.net |

Heterogeneous Catalysis for this compound Production

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages in terms of catalyst separation, recovery, and reusability, making them highly attractive for industrial applications.

Supported metal oxide catalysts have been extensively investigated for various organic transformations, including carbonate synthesis. The catalytic activity of these materials often arises from the synergistic effects between the metal oxide and the support material.

rGO/ZnO: Nanocomposites of reduced graphene oxide (rGO) and zinc oxide (ZnO) have been shown to be effective catalysts for the transesterification of propylene (B89431) carbonate with methanol (B129727) to produce dimethyl carbonate. researchgate.netacs.org The high catalytic performance of rGO/ZnO is attributed to its high concentration of acidic and basic sites, as well as a large surface area. researchgate.netacs.org In a study, a 5% rGO/ZnO catalyst achieved a 74% yield of dimethyl carbonate under optimized conditions. acs.org The bifunctional nature of the catalyst, with both Lewis acid (Zn²⁺ sites) and Lewis base (O²⁻ sites) centers, is believed to facilitate the reaction. This type of catalyst could be highly effective for the synthesis of this compound through transesterification.

CeO₂: Cerium oxide (CeO₂) is another versatile metal oxide catalyst used in carbonate synthesis. mdpi.comelsevierpure.comelsevierpure.com Its catalytic activity is often linked to the presence of oxygen vacancies and the ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states. nih.gov CeO₂ has been successfully used for the direct synthesis of organic carbonates from CO₂ and alcohols. elsevierpure.com The morphology of the CeO₂ catalyst has been found to play a crucial role in its catalytic performance, with spindle-shaped CeO₂ exhibiting the highest activity in dimethyl carbonate synthesis. mdpi.comelsevierpure.com The Lewis acidic sites on the CeO₂ surface can activate the carbonyl group of the carbonate, while basic sites can deprotonate the alcohol, facilitating the nucleophilic attack.

Table 3: Performance of Supported Metal Oxide Catalysts in Carbonate Synthesis.

| Catalyst | Reaction | Yield | Key Features | Reference |

|---|---|---|---|---|

| 5% rGO/ZnO | Transesterification of propylene carbonate with methanol | 74% | High concentration of acidic-basic sites, large surface area. | acs.org |

| Spindle-shaped CeO₂ | Direct synthesis of dimethyl carbonate from CO₂ and methanol | High activity | Morphology dependent catalytic performance. | mdpi.comelsevierpure.com |

| CaO-CeO₂ | Transesterification of glycerol (B35011) with DMC | 95% conversion, 99% selectivity | Synergistic effect between basic sites and oxygen vacancies. | nih.gov |

Zeolites are crystalline aluminosilicates with well-defined microporous structures, high surface areas, and tunable acidity or basicity, making them excellent candidates as heterogeneous catalysts. mdpi.comresearchgate.net

H-ZSM-5: Nanocrystalline ZSM-5, a type of zeolite with strong Brønsted acid sites, has been successfully employed for the carboxymethylation of alcohols with dimethyl carbonate to produce non-symmetrical alkyl carbonates. researchgate.net The nanosized crystals of ZSM-5 provide a higher accessibility of the acid sites on the external surface, which facilitates the diffusion of reactants and products, leading to enhanced catalytic activity compared to conventional zeolites. researchgate.net The reaction mechanism involves the protonation of the dimethyl carbonate by the Brønsted acid sites of the zeolite, followed by nucleophilic attack by the alcohol.

Basic zeolites have also shown high activity and stability in transesterification reactions. mdpi.com The basicity of zeolites can be enhanced by introducing electropositive metal species, such as potassium, into their framework. mdpi.com These basic sites can effectively catalyze the transesterification of triglycerides for biodiesel production, a reaction analogous to the synthesis of dialkyl carbonates. mdpi.com LTA zeolites, for instance, have been used as catalysts for the transesterification of glycerol with dimethyl carbonate, where both the basicity of the framework and the presence of conjugated acid-base centers on the surface contribute to the catalytic activity. researchgate.net

Table 4: Application of Zeolites in Transesterification and Carbonate Synthesis.

| Zeolite Catalyst | Reaction | Key Characteristics | Reference |

|---|---|---|---|

| Nanocrystalline ZSM-5 | Carboxymethylation of alcohols with DMC | Heterogeneous acid catalyst with high surface area and acidity. | researchgate.net |

| LTA Zeolites | Transesterification of glycerol with DMC | Possesses both framework basicity and conjugated acid-base centers. | researchgate.net |

| K/NaX Zeolite | Transesterification for biodiesel production | Strong basicity endowed by impregnated potassium carbonate. | mdpi.com |

| Cu-exchanged Zeolites (Y, ZSM-5, Mordenite) | Oxidative carbonylation of methanol to DMC | Activity depends on zeolite structure and chemical composition. | researchgate.net |

Advanced Supported Catalytic Systems

The development of advanced supported catalytic systems represents a significant step forward in the synthesis of carbonates, including this compound. These systems involve the immobilization of homogeneous catalysts onto solid supports, which combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and enhanced reusability. dntb.gov.uabeilstein-journals.org

One of the most promising areas in this field is the use of supported ionic liquid catalysts (SILs). beilstein-journals.org Ionic liquids (ILs) have been recognized as effective catalysts for transesterification reactions, but their application can be hindered by their cost and potential for environmental release. beilstein-journals.org Immobilizing them onto porous materials like mesoporous silica (B1680970), polymers, or zeolites mitigates these issues. beilstein-journals.orgmdpi.comrsc.org The catalytic performance of these systems is heavily influenced by the properties of the support material. For instance, in the synthesis of styrene (B11656) carbonate, the pore size of the silica carrier was identified as a crucial feature affecting catalyst activity. mdpi.com

Polymer-supported ionic liquids (PSILs) have also emerged as efficient and recyclable catalysts, particularly for the synthesis of cyclic carbonates from epoxides and CO2. rsc.org The design of these catalysts can be tailored; for example, incorporating functional groups onto the cationic parts of the ionic liquid can facilitate the activation of reactants through mechanisms like intramolecular hydrogen bonding, thereby boosting catalytic activity. rsc.org Another advanced approach involves grafting active catalytic moieties, such as quaternary ammonium (B1175870) salts, onto highly porous covalent organic polymer frameworks. yavuzlab.comdigitellinc.com This method creates metal-free, cost-effective, and recyclable catalysts that show high conversion yields under mild conditions, such as atmospheric pressure. yavuzlab.comdigitellinc.com

The table below summarizes various supported catalytic systems applicable to carbonate synthesis.

| Catalyst Type | Support Material | Key Features | Application Example |

| Immobilized Ionic Liquid | Mesoporous Silica | High surface area; tunable pore size affects activity. mdpi.com | Synthesis of styrene carbonate from CO2. mdpi.com |

| Polymer-Supported Ionic Liquid (PSIL) | Polymer Resin | High reusability; functional groups can be added to enhance activity. rsc.org | Continuous-flow synthesis of cyclic carbonates. rsc.org |

| Grafted Quaternary Ammonium Salt | Covalent Organic Polymer | Metal-free; maintains porosity and high surface area after modification. yavuzlab.com | Atmospheric pressure CO2 fixation to form cyclic carbonates. yavuzlab.com |

| Alkaline Earth Metal Oxides | Various (e.g., Al2O3) | Strong basic sites; good stability. mdpi.commdpi.com | Transesterification of glycerol. mdpi.com |

Biocatalysis in Carbonate Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for carbonate transformations. Enzymes operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. acs.org

Lipases are the most extensively studied enzymes for catalyzing transesterification and esterification reactions involving carbonates. nih.govbcrec.id These enzymes can effectively catalyze the reaction between a carbonate, such as dimethyl carbonate, and an alcohol to produce a new carbonate and alcohol. The use of lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), has been shown to be effective for producing various carbonates. acs.orgbcrec.id

Immobilization of lipases on supports like magnetic organosilica nanoflowers enhances their stability and allows for easy recovery and reuse, which is crucial for industrial applications. acs.orgsemanticscholar.org Research into the enzymatic synthesis of glycerol carbonate from glycerol and dimethyl carbonate has provided valuable insights into optimizing reaction parameters. acs.orgsemanticscholar.org Key factors influencing the reaction's efficiency include temperature, enzyme concentration, and the molar ratio of the reactants. acs.org For example, in one study, the conversion of glycerol increased significantly when the temperature was raised from 40 to 50 °C, but a further increase led to a decrease in conversion and selectivity due to thermal denaturation of the enzyme. acs.orgsemanticscholar.org

Water content in the reaction medium is another critical parameter. While lipases are hydrolases, excessive water can lead to competing hydrolysis reactions. nih.govbohrium.com Conducting these reactions in water-restricted environments significantly reduces hydrolysis, favoring the desired transesterification pathway. nih.govbohrium.com Studies have shown that reducing water can decrease hydrolysis by over four orders of magnitude while only diminishing transesterification tenfold, greatly improving the yield of the target carbonate. nih.govbohrium.com

The following table presents typical reaction conditions for lipase-catalyzed transesterification.

| Enzyme | Substrates | Temperature (°C) | Molar Ratio (GL:DMC) | Yield (%) | Time (h) |

| Immobilized CALB | Glycerol (GL), Dimethyl Carbonate (DMC) | 50 | 1:20 | 88.66 | 24 |

| Candida cylindracea lipase | Diphenyl Carbonate, 2-butanol | Not Specified | Not Specified | >80% ee | Not Specified |

Metal-Free Catalytic Strategies

The development of metal-free catalytic strategies is driven by the need for more sustainable and cost-effective chemical processes. These catalysts avoid issues related to the cost, toxicity, and potential product contamination associated with many metal-based catalysts. nagoya-u.ac.jp

Quaternary ammonium salts are a prominent class of metal-free organocatalysts for carbonate synthesis. wikipedia.org They are particularly effective in transesterification reactions. nagoya-u.ac.jpresearchgate.net Tetramethylammonium (B1211777) methyl carbonate (TMC) has been identified as a highly versatile and environmentally benign catalyst for the transesterification of various esters and alcohols. nagoya-u.ac.jpresearchgate.net

The catalytic cycle involves the in-situ generation of a highly reactive alkoxide species. When an alcohol is added, the methyl carbonate anion of TMC is replaced by an alkoxide ion. nagoya-u.ac.jpresearchgate.net This newly formed tetramethylammonium alkoxide is a potent nucleophile that attacks the starting ester (or carbonate), leading to the formation of the desired product in high yields. nagoya-u.ac.jp A key advantage of this system is its broad substrate scope; it is effective even with chelating substrates like amino alcohols and diols, which often deactivate conventional metal salt catalysts. researchgate.net

These catalysts can be used in homogeneous systems or heterogeneous setups when grafted onto solid supports. yavuzlab.comdigitellinc.com For example, porous polymeric frameworks with grafted quaternary ammonium salts have proven effective for the cycloaddition of CO2 to epoxides, demonstrating their utility in forming cyclic carbonates under atmospheric pressure without any co-catalysts. yavuzlab.comdigitellinc.com The catalytic activity in such systems can be tuned by altering the structure of the ammonium salt; for instance, the steric hindrance of the alkyl groups on the nitrogen atom can affect CO2 binding and the kinetics of the reaction. yavuzlab.comdigitellinc.com

| Catalyst | Reactants | Application | Key Advantage |

| Tetramethylammonium Methyl Carbonate (TMC) | Esters, Alcohols | Transesterification | Metal-free, effective for chelating substrates, reusable. nagoya-u.ac.jpresearchgate.net |

| Polymer-Grafted Quaternary Ammonium Salts | Epoxides, CO2 | Cyclic Carbonate Synthesis | Heterogeneous, metal-free, operates at atmospheric pressure. yavuzlab.com |

| 1-Ethyl-3-methylimidazolium bromide (Ionic Liquid) | Ammonium Salts, Dialkyl Carbonates | Quaternary Ammonium Salt Synthesis | Acts as a catalyst for creating other quaternary ammonium salts. rsc.org |

Catalyst Design Principles and Structure-Activity Relationships

The rational design of catalysts is essential for optimizing the synthesis of dialkyl carbonates. rsc.org Understanding the relationship between a catalyst's structure and its activity allows for the development of more efficient, selective, and stable catalytic systems. rsc.orgacs.org

For heterogeneous and supported catalysts, several physical and chemical properties are critical. The surface area and pore structure of the support material significantly influence catalytic performance by affecting the accessibility of active sites. mdpi.com In silica-supported ionic liquids, a larger pore size has been shown to enhance catalytic activity. mdpi.com The nature of the active site itself is also paramount. In the case of heterogeneous base catalysts like alkaline-earth metal oxides, the strength and density of basic sites on the surface are key determinants of their effectiveness in transesterification. mdpi.com

In catalyst design, synergistic effects are often exploited. For instance, a strong synergistic catalytic effect is observed when using a combination of an ionic liquid and a Lewis acid co-catalyst for carbonate synthesis. mdpi.combohrium.com Similarly, bifunctional catalysts that possess both acidic and basic sites can enhance reaction rates. dntb.gov.ua

Advanced Spectroscopic and Chromatographic Characterization of Methyl 3 Methylbutyl Carbonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Structural Assignments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in different chemical environments will resonate at different frequencies, providing a unique fingerprint of the molecule's structure.

In Methyl 3-methylbutyl carbonate, the protons of the methoxy (B1213986) group (CH₃O-) are expected to appear as a singlet in the range of 3.5-4.0 ppm due to the deshielding effect of the adjacent oxygen atom. libretexts.org The methylene (B1212753) protons (-OCH₂-) of the 3-methylbutyl group, being directly attached to an oxygen atom, are also deshielded and typically resonate in the 3.3-4.5 ppm region. libretexts.orgoregonstate.edu The protons of the isopentyl group further away from the electronegative oxygen atom will appear more upfield. The methine proton (-CH(CH₃)₂) is expected in the range of 1.4-1.8 ppm, while the terminal methyl protons (-(CH₃)₂) will be in the typical alkane region of 0.7-1.3 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (CH₃O-) | 3.5 - 4.0 | Singlet |

| Methylene (-OCH₂-) | 3.3 - 4.5 | Triplet |

| Methylene (-CH₂CH(CH₃)₂) | 1.2 - 1.6 | Quartet |

| Methine (-CH(CH₃)₂) | 1.4 - 1.8 | Multiplet |

| Methyl (-(CH₃)₂) | 0.7 - 1.3 | Doublet |

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the specific NMR instrument used.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment.

The carbonyl carbon (C=O) of the carbonate group is highly deshielded and is expected to resonate in the downfield region of the spectrum, typically between 160 and 185 ppm. chemguide.co.ukchemistrysteps.comopenstax.org The carbon of the methoxy group (CH₃O-) will appear in the range of 46-69 ppm. acdlabs.com The methylene carbon attached to the oxygen (-OCH₂-) is also deshielded and is expected to be in the 50-90 ppm range. chemguide.co.uk The other carbons of the 3-methylbutyl group will have chemical shifts in the typical alkane region, with the methine carbon appearing around 25-35 ppm and the terminal methyl carbons at approximately 10-15 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 185 |

| Methoxy (CH₃O-) | 46 - 69 |

| Methylene (-OCH₂-) | 50 - 90 |

| Methylene (-CH₂CH(CH₃)₂) | 20 - 40 |

| Methine (-CH(CH₃)₂) | 25 - 35 |

| Methyl (-(CH₃)₂) | 10 - 15 |

Advanced NMR Techniques for Solution and Solid-State Analysis

To gain a more comprehensive understanding of the molecular structure, advanced NMR techniques are often employed. These two-dimensional (2D) NMR experiments can reveal correlations between different nuclei, aiding in the unambiguous assignment of ¹H and ¹³C signals.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. fiveable.melibretexts.orgyoutube.compressbooks.publibretexts.org A DEPT-135 experiment, for instance, will show CH₃ and CH peaks as positive signals, while CH₂ peaks will appear as negative signals. Quaternary carbons are not observed in DEPT spectra.

COSY (Correlation Spectroscopy): COSY is a homonuclear correlation technique that shows couplings between protons, typically over two to three bonds. ceitec.czlibretexts.orgoxinst.comjove.comfiveable.me It helps to identify which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and carbons. jove.compressbooks.pubwikipedia.orglibretexts.orgyoutube.com It is highly sensitive and allows for the direct assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.educeitec.czlibretexts.orgyoutube.com This is particularly useful for identifying connectivity across quaternary carbons and functional groups.

Solid-State NMR: While less common for small molecules that are readily soluble, solid-state NMR can provide valuable information about the structure and dynamics of the compound in its crystalline or amorphous solid form.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrations.

For this compound, the most prominent feature in the FT-IR spectrum will be the strong absorption band due to the carbonyl (C=O) stretch of the carbonate group. For saturated alkyl carbonates, this peak is typically observed in the range of 1750-1735 cm⁻¹. spectroscopyonline.comorgchemboulder.comlibretexts.org Another key feature is the C-O stretching vibrations, which usually appear as two or more strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.commsu.edu

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Carbonate) | 1750 - 1735 | Strong |

| C-O Stretch | 1300 - 1000 | Strong |

| C-H Stretch (Alkyl) | 2960 - 2850 | Medium to Strong |

| C-H Bend (Alkyl) | 1470 - 1365 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the analysis of organic carbonates, Raman spectroscopy can provide valuable information about the C=O stretching mode. nih.gov The study of dialkyl carbonates has shown that the C-O stretch of the single bonds of the carbonate groups can also be observed. rsc.org Raman spectroscopy can also be used to study intermolecular interactions and conformational changes in the liquid and solid states. rsc.org

Mass Spectrometric Identification and Quantification

Mass spectrometry serves as a cornerstone for the structural elucidation and purity assessment of this compound. Various mass spectrometric techniques provide complementary information regarding its identity, molecular formula, and presence in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for assessing the purity and confirming the identity of volatile compounds like this compound. libretexts.org In a typical GC-MS analysis, the compound is separated from any impurities on a chromatographic column before entering the mass spectrometer. The mass spectrometer then bombards the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragments. chemguide.co.uk

The resulting mass spectrum displays these fragments based on their mass-to-charge ratio (m/z). The molecular ion peak (M+), corresponding to the intact radical cation of the molecule, would be observed at m/z 146. The fragmentation pattern is predictable based on the compound's structure, with cleavage occurring at the weakest bonds. Common fragmentation patterns for esters and carbonates involve the loss of alkyl and alkoxy groups. libretexts.orgmiamioh.edu For this compound, this would lead to several key fragment ions that are crucial for its identification.

Table 1: Predicted GC-MS Fragmentation of this compound

| m/z | Predicted Fragment Ion | Origin of Fragment |

|---|---|---|

| 146 | [C7H14O3]+• | Molecular Ion (M+) |

| 131 | [M - CH3]+ | Loss of a methyl radical |

| 115 | [M - OCH3]+ | Loss of a methoxy radical |

| 87 | [M - C4H9O]+ | Loss of a 3-methylbutoxy radical |

| 71 | [C5H11]+ | 3-methylbutyl (isopentyl) cation |

| 59 | [CO2CH3]+ | Methoxycarbonyl cation |

This table presents predicted mass fragments based on the known fragmentation patterns of organic esters and carbonates. The relative intensity of these peaks helps to confirm the compound's structure.

High-Resolution Mass Spectrometry (HRMS) and Exact Mass Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unambiguously determining the elemental composition of a compound. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). rsc.org This precision allows for the calculation of an exact mass based on the monoisotopic masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O). algimed.commissouri.edu

The molecular formula of this compound is C₇H₁₄O₃. The theoretical exact mass can be calculated and then compared to the experimentally measured mass. A close match (typically within 5 parts per million, ppm) provides strong evidence for the proposed elemental formula, helping to distinguish it from other isobaric compounds (molecules with the same nominal mass but different formulas). researchgate.netnih.gov

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Nominal Mass | 146 Da |

| Theoretical Exact Mass (Monoisotopic) | 146.09429 Da |

| Required Mass Accuracy for Confirmation | < 5 ppm |

This table shows the calculated exact mass for the molecular ion of this compound. HRMS analysis would aim to experimentally measure a mass that matches this theoretical value to confirm the elemental composition. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-TOFMS) for Complex Mixtures

For the analysis of highly complex samples, Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) offers vastly superior separation power compared to conventional GC-MS. birmingham.ac.uksepsolve.com This technique uses two different chromatographic columns in series to separate components based on two independent properties, typically volatility and polarity. sepsolve.com The result is a highly structured two-dimensional chromatogram where chemically related compounds often appear in distinct patterns. birmingham.ac.uk

This enhanced separation is critical for resolving co-eluting compounds that would otherwise appear as a single peak in a one-dimensional GC analysis. gcms.cz If this compound were a component in a complex mixture, such as a flavor composition or an industrial solvent blend, GC×GC would effectively isolate it from other structurally similar isomers or compounds with similar boiling points. The hyphenation with a high-speed TOF mass spectrometer ensures that sufficient mass spectra are collected for each narrow peak eluting from the second column, allowing for confident identification. acs.org This method is particularly powerful for non-target screening and can reveal trace-level components that would otherwise be missed. gcms.cznih.gov

X-ray Diffraction Analysis (for crystalline forms, if identified)

As of September 2025, there is no publicly available crystallographic data for this compound in major structural databases. This is not uncommon for simple organic compounds that are liquid at room temperature. The following sections describe the analytical techniques that would be employed if a crystalline form of the compound were to be isolated, for instance, through low-temperature crystallization. researchgate.net

Single Crystal X-ray Diffraction for Absolute Structure

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.govmdpi.com Should a suitable single crystal of this compound be grown, SCXRD analysis would provide precise measurements of bond lengths, bond angles, and the conformation of the molecule in the solid state. creative-biostructure.com This technique offers an unambiguous picture of the molecular geometry and how the molecules pack together to form a crystal lattice. mdpi.com Such data is invaluable for understanding intermolecular interactions and correlating the solid-state structure with its physical properties.

Powder X-ray Diffraction (XRPD) for Polymorphism

Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure. rigaku.com These different forms, known as polymorphs, can have distinct physical properties. Powder X-ray Diffraction (XRPD) is the primary technique used to identify and characterize these different crystalline phases. creative-biostructure.comresearchgate.net

If this compound were found to exist in multiple solid forms, each polymorph would produce a unique XRPD pattern, characterized by a specific set of diffraction peaks at particular scattering angles (2θ). acs.org By comparing the XRPD pattern of a sample to reference patterns, one can identify the specific polymorph present and assess the sample's phase purity. rigaku.com

Table 3: Hypothetical XRPD Peak Data for a Crystalline Form of this compound

| Peak Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 40 |

| 20.8 | 4.27 | 100 |

| 21.1 | 4.21 | 95 |

| 25.9 | 3.44 | 60 |

This table is a hypothetical representation of XRPD data to illustrate how different crystalline forms would be distinguished by their unique diffraction patterns. Each polymorph would exhibit a different set of characteristic peaks.

Chromatographic Separation Methodologies

The separation and quantification of this compound, also known as methyl isoamyl carbonate, are effectively achieved through gas chromatography (GC), a standard method for the analysis of volatile organic compounds. The selection of the stationary phase and the programming of the column temperature are critical parameters that influence the retention time and resolution of the compound.

Detailed research findings on the gas chromatographic analysis of related compounds, such as methyl isoamyl ketone, provide a strong basis for establishing a methodology for this compound. The structural similarity between these compounds allows for the adaptation of existing GC methods.

A typical gas chromatography system for the analysis of this compound would employ a capillary column with a polar stationary phase, such as a wax-based column (e.g., DB-WAX). This type of stationary phase interacts with the carbonate functional group, allowing for its separation from other components in a mixture. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

The retention time of a compound is a key parameter in its chromatographic identification. It is the time taken for the analyte to pass through the column and reach the detector. phenomenex.com This time is influenced by the compound's volatility, its interaction with the stationary phase, the carrier gas flow rate, and the column temperature. chromatographytoday.com For this compound, a specific retention time can be determined under defined chromatographic conditions, enabling its identification and quantification.

Below are representative data tables outlining the typical conditions for the gas chromatographic analysis of a compound structurally similar to this compound, which can be adapted for its analysis.

Table 1: Gas Chromatography (GC) Conditions for the Analysis of Structurally Related Compounds

| Parameter | Value |

| Column | 60-m × 0.32-mm i.d., 0.5 µm df DB-WAX capillary |

| Injector Temperature | 180 °C |

| Detector (FID) Temperature | 200 °C |

| Initial Column Temperature | 90 °C (hold for 3 min) |

| Temperature Program | Increase at 10 °C/min to 160 °C (hold for 1 min) |

| Carrier Gas | Hydrogen |

| Column Flow Rate | 2.0 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 9:1 |

This table is based on the analysis of methyl isoamyl ketone and serves as a starting point for the analysis of this compound. osha.gov

Table 2: Expected Retention Time for a Structurally Related Compound

| Compound | Retention Time (min) |

| Methyl Isoamyl Ketone | 6.48 |

This retention time is for a compound with a similar structure and volatility to this compound and provides an estimate of where the target analyte might elute under the specified conditions. osha.gov

Computational Chemistry and Theoretical Modeling of Methyl 3 Methylbutyl Carbonate

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for investigating molecules of the size of methyl 3-methylbutyl carbonate.

The geometry of this compound, like other asymmetric alkyl carbonates, is characterized by several rotatable bonds, leading to a complex conformational landscape. The central carbonate group and the flexible methyl and 3-methylbutyl (isoamyl) chains allow for numerous possible spatial arrangements of the atoms.

Table 1: Predicted Relative Energies of Hypothetical Conformers of this compound (Illustrative) This table is illustrative and based on typical findings for similar alkyl carbonates. Specific values for this compound would require dedicated DFT calculations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| trans-trans | 0.00 | C-O-C-O ≈ 180, O-C-O-C ≈ 180 |

| cis-trans | ~1.5 - 2.5 | C-O-C-O ≈ 0, O-C-O-C ≈ 180 |

| cis-cis | ~3.0 - 4.0 | C-O-C-O ≈ 0, O-C-O-C ≈ 0 |

DFT calculations are instrumental in predicting various spectroscopic parameters that can be compared with experimental data for structural verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts. Theoretical calculations on related molecules have shown good agreement with experimental ¹H and ¹³C NMR spectra, aiding in the assignment of peaks to specific nuclei within the molecule. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies through DFT helps in the interpretation of infrared (IR) and Raman spectra. The characteristic C=O stretching frequency of the carbonate group is a prominent feature. Theoretical spectra for similar molecules have been successfully used to identify different conformers present in a sample. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic transitions and thus the UV-Vis absorption spectrum. For simple alkyl carbonates, the primary electronic transitions are typically n → π* transitions associated with the carbonyl group, occurring in the deep UV region.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.net

For alkyl carbonates, the HOMO is generally localized on the oxygen atoms, while the LUMO is centered on the carbonyl (C=O) group. rsc.orgresearchgate.net A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net The electronic properties of this compound are expected to be similar to other asymmetric alkyl carbonates like ethyl methyl carbonate. The presence of the electron-donating alkyl groups influences the energies of the frontier orbitals. Quantum theory of atoms in molecules (QTAIM) analysis on similar systems indicates that interactions in carbonate complexes are often electrostatic in nature. acs.orgboisestate.edu

Table 2: Predicted Frontier Orbital Energies for a Series of Alkyl Carbonates (Illustrative) This table presents typical values for analogous compounds to illustrate trends. Specific values for this compound would require dedicated calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Dimethyl Carbonate (DMC) | -7.9 | 0.5 | 8.4 |

| Ethyl Methyl Carbonate (EMC) | -7.8 | 0.6 | 8.4 |

| This compound | Predicted ~ -7.7 | Predicted ~ 0.7 | Predicted ~ 8.4 |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound. researchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape and the study of time-dependent properties. These simulations can reveal the flexibility of the alkyl chains and the rotational dynamics around the carbonate core. Such studies on related systems, like carbonated water-decane, have been used to understand diffusion mechanisms and interfacial properties. mdpi.com

Intermolecular Interactions and Hydrogen Bonding Networks

In the condensed phase, the properties of this compound are governed by its intermolecular interactions. As an aprotic solvent, it primarily engages in dipole-dipole interactions and van der Waals forces. The carbonyl oxygen can act as a hydrogen bond acceptor. MD simulations and DFT calculations on clusters of molecules can quantify the strength and nature of these interactions. Studies on similar systems, such as ionic liquids in cyclic carbonates, have used MD to investigate solubilities and the nature of cation-anion interactions. researchgate.net

Quantum Chemical Insights into Reaction Mechanisms

Quantum chemical calculations are invaluable for elucidating reaction mechanisms involving this compound. nih.govrsc.org For instance, in the context of its potential use in electrolytes for batteries, understanding its reduction and oxidation pathways is critical. DFT can be used to map out the potential energy surfaces for various reactions, identifying transition states and calculating activation barriers. nih.gov Studies on the atmospheric degradation of similar esters like isoamyl acetate (B1210297) initiated by OH radicals have utilized DFT to determine the most likely reaction pathways, which are often hydrogen abstractions from the alkyl chains. acs.org Similar mechanisms can be postulated for the reactions of this compound.

Environmental Fate and Degradation Mechanisms of Methyl 3 Methylbutyl Carbonate

Biodegradation Studies

Biodegradation is a key process for the removal of many organic compounds from the environment. googleapis.com

While specific microbial degradation pathways for methyl 3-methylbutyl carbonate are not extensively detailed in the provided search results, general principles of carbamate (B1207046) and ester degradation by microorganisms can be inferred. The initial step in the metabolic degradation of carbamates in soil is often hydrolysis. who.int This process is favored by environmental conditions that support microbial growth and activity. who.int The resulting hydrolysis products are then further metabolized within the soil and plant systems. who.int

For similar compounds like methyl tert-butyl ether (MTBE), co-metabolism is a significant degradation mechanism. nih.gov In this process, microorganisms degrade the target compound while utilizing another substrate for growth. nih.gov Various compounds, including n-alkanes and aromatics, can serve as growth substrates for the co-metabolic degradation of MTBE. nih.gov It is plausible that similar co-metabolic pathways could be involved in the breakdown of this compound in environments where suitable growth substrates are present.

Pure bacterial cultures, including species from the genera Methylobacterium, Rhodococcus, and Arthrobacter, have been shown to degrade MTBE, albeit slowly when it is the sole carbon source. nih.gov The degradation of MTBE by these strains can be inhibited by the presence of other compounds like t-butanol and pyruvate. nih.gov

Several factors can influence the rate and extent of the biotic transformation of organic compounds like this compound. Environmental conditions that promote the growth and activity of microorganisms, such as optimal temperature, pH, and nutrient availability, also enhance the degradation of carbamates. who.int

For instance, in the bioremediation of petroleum hydrocarbons, parameters like pH, electrical conductivity, and the concentration of bicarbonates can be significantly altered by microbial activity, which in turn affects the degradation process. scholarsresearchlibrary.com The presence of co-metabolites is another critical factor. As observed with MTBE, the type and concentration of the growth substrate can significantly impact the degradation rate of the target compound. nih.gov

The structure of the compound itself also plays a role. For example, the rate of enzymatic hydrolysis of esters can be influenced by the chain length and branching of the alcohol or acyl substituent. researchgate.net

Abiotic Degradation Processes

Abiotic degradation, which includes chemical and photochemical reactions, can also contribute to the transformation of this compound in the environment.

Hydrolysis is a key abiotic degradation pathway for many esters and carbamates. The rate of hydrolysis is often dependent on pH and temperature. acs.org For carbamates, hydrolysis can be catalyzed by both acids and bases. nih.gov The stability of carbamates can vary significantly with pH; for example, some carbamate insecticides hydrolyze much faster in alkaline conditions compared to neutral or acidic conditions. who.int

The general mechanism for the base-catalyzed hydrolysis of carbamates involves deprotonation followed by elimination to form an isocyanate intermediate, which then reacts with water to release carbon dioxide and the corresponding amine. nih.gov The hydrolysis of esters can also be influenced by the surrounding medium, with rates potentially differing in the presence of various ions. acs.org

Table 1: Factors Affecting Hydrolysis of Carbamates and Esters

| Factor | Influence on Hydrolysis Rate | Citation |

|---|---|---|

| pH | Hydrolysis is often faster in alkaline conditions for many carbamates. | who.int |

| Temperature | Generally, higher temperatures increase the rate of hydrolysis. | acs.org |

| Catalysts | Hydrolysis can be catalyzed by acids, bases, and certain buffer ions. | acs.orgnih.gov |

| Compound Structure | The specific structure of the ester or carbamate affects its stability and reactivity. | researchgate.net |

Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light. researchgate.net The light absorption characteristics of carbamates can contribute to their rapid decomposition under aqueous conditions. who.int This process can be a significant transformation pathway for compounds in surface waters. researchgate.net

The photochemical stability of a compound can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can act as photosensitizers. researchgate.net For some organic compounds, direct photolysis under simulated solar radiation can be slow, indicating a degree of photochemical stability. researchgate.net However, even photochemically stable compounds can be degraded through indirect photo-initiated processes. researchgate.net

For example, studies on the UV filter 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate (IMC) showed it was relatively stable when exposed to artificial solar radiation in aqueous solution, with a half-life of over 900 minutes. researchgate.net

Environmental Distribution and Persistence Assessment

The environmental distribution and persistence of a chemical are determined by its physical and chemical properties and its susceptibility to degradation processes. Carbamates generally have low vapor pressure, but they can slowly evaporate, leading to some volatilization from water and soil. who.int However, air distribution is considered a minor transport route. who.int

The water solubility of a compound is a major factor in its environmental transport, with highly soluble compounds being readily transported in the aqueous environment. who.int Compounds that are resistant to degradation and have low sorption to soil and sediment can be persistent and mobile in groundwater. usgs.gov

Industrial and Advanced Chemical Applications of Methyl 3 Methylbutyl Carbonate

Role as a Chemical Intermediate in Organic Synthesis

Methyl 3-methylbutyl carbonate serves as a key building block in organic synthesis, primarily due to the reactivity of its carbonate functional group. This group can participate in various reactions, allowing for the introduction of the 3-methylbutyl (isoamyl) group or the methyl carbonate moiety into other molecules.

One of the primary applications is in the synthesis of other organic carbonates. Through transesterification reactions, this compound can react with different alcohols to produce a variety of mixed or symmetrical carbonates. This process is often catalyzed and allows for the creation of carbonates with specific desired properties.

Furthermore, it can be used in the synthesis of carbamates, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The reaction typically involves the aminolysis of the carbonate, where an amine displaces one of the alkoxy groups to form a carbamate (B1207046) linkage. For instance, the reaction of this compound with an amine (R-NH2) would yield a methyl carbamate and 3-methyl-1-butanol.

The reactivity of this compound also extends to its use as a carbonylating agent. In certain synthetic routes, it can introduce a carbonyl group (C=O) into a target molecule, a fundamental transformation in organic chemistry for building molecular complexity.

The branched isoamyl group can also influence the properties of the final products, often enhancing solubility in organic media and modifying the steric environment around the reactive center. This makes this compound a useful intermediate for creating molecules with tailored physical and chemical characteristics.

Applications in Polymer and Materials Science

The unique bifunctional nature of this compound and related structures lends itself to applications in the synthesis of advanced polymers.

A significant and emerging application of carbonate compounds is in the synthesis of non-isocyanate polyurethanes (NIPUs). rsc.orgresearchgate.net Traditional polyurethane production involves the use of highly toxic and moisture-sensitive isocyanates. researchgate.net The development of isocyanate-free routes is a major goal in green chemistry.

One promising approach to NIPUs involves the reaction of cyclic carbonates with amines. rsc.orgresearchgate.net While this compound is an acyclic carbonate, its derivatives can be transformed into cyclic carbonates that serve as monomers for NIPU synthesis. For example, a diol containing the 3-methylbutyl group could be reacted with a carbonate source to form a cyclic carbonate monomer. This monomer can then undergo ring-opening polymerization with a diamine to form a poly(hydroxyurethane), a type of NIPU. researchgate.net

The resulting polyurethanes can exhibit a range of properties depending on the specific monomers used. The inclusion of the 3-methylbutyl group from the original carbonate can influence the polymer's flexibility, hydrophobicity, and thermal properties. Research in this area is focused on developing efficient catalytic systems for these polymerization reactions and tailoring the polymer properties for various applications, including coatings, adhesives, and elastomers. google.combohrium.com

This compound can also be a precursor for the synthesis of specialty polycarbonates. Polycarbonates are a class of thermoplastics known for their strength, toughness, and transparency. google.com The properties of polycarbonates can be tuned by varying the structure of the diol and carbonate monomers used in their synthesis.

Through transesterification polymerization, a diol can be reacted with a dialkyl carbonate, such as this compound, to produce a polycarbonate. In this process, the methyl groups are eliminated as methanol (B129727), and the remaining 3-methylbutyl carbonate units link the diol monomers. The branched alkyl chain of the 3-methylbutyl group can disrupt the packing of the polymer chains, leading to polycarbonates with lower crystallinity, increased solubility, and modified mechanical properties compared to those made from simpler dialkyl carbonates like dimethyl carbonate.

These specialty polycarbonates may find applications in areas where specific properties like enhanced flexibility or compatibility with other polymers are required. The synthesis can be carried out via melt transesterification, a common industrial process for polycarbonate production. google.com

Utilization as a Green Solvent or Reaction Medium

There is a growing demand for environmentally benign solvents to replace hazardous traditional solvents in chemical processes. acs.orgresearchgate.net Organic carbonates, including this compound, are considered promising green solvents due to their favorable properties. rsc.orgwikipedia.org

This compound is a colorless liquid with moderate volatility and low viscosity. cymitquimica.com It is biodegradable and has low toxicity, making it a safer alternative to many conventional solvents like chlorinated hydrocarbons and aromatic compounds. cymitquimica.com Its ester-like structure provides good solvency for a range of organic compounds.

As a reaction medium, it can be used in various organic reactions, such as esterifications, transesterifications, and polymerizations. Its use can lead to cleaner reaction profiles and easier product isolation. Furthermore, because it can be derived from renewable resources (e.g., from fusel oil, a byproduct of fermentation), it has the potential to be a sustainable solvent. wikipedia.orgacademie-sciences.fr Research into the applications of organic carbonates as green solvents is an active area, with a focus on expanding their use in both laboratory and industrial settings. rsc.org

Reagent in Advanced Carbonylation and Transesterification Processes

This compound is an effective reagent in advanced carbonylation and transesterification reactions, offering a safer and more environmentally friendly alternative to traditional reagents like phosgene.

In carbonylation reactions, it can serve as a source of a carbonyl group. For example, it can be used to synthesize other carbonates or carbamates by reacting with alcohols or amines, respectively. These reactions are often catalyzed by bases or other catalysts and proceed under milder conditions than those using phosgene.

Transesterification is a key process where this compound finds significant use. It can react with other alcohols to produce different carbonate esters. This equilibrium reaction can be driven to completion by removing the more volatile alcohol (methanol) from the reaction mixture. This method is particularly useful for synthesizing higher molecular weight or more complex carbonates. The use of solid catalysts can make these processes more sustainable by allowing for easy separation and reuse of the catalyst. nih.gov For instance, the transesterification of dimethyl carbonate with isoamyl alcohol is a method to produce this compound itself. academie-sciences.fr

The following table summarizes some exemplary transesterification reactions involving organic carbonates:

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| Dimethyl Carbonate | Isoamyl Alcohol | K2CO3 | This compound | Methanol |

| This compound | Benzyl Alcohol | Base | Benzyl 3-methylbutyl carbonate | Methanol |

| Propylene (B89431) Carbonate | Methanol | Solid Oxide | Dimethyl Carbonate | Propylene Glycol |

These advanced processes are crucial for the synthesis of a wide range of chemicals and materials in a more sustainable manner.

Emerging Applications in Energy Storage Technologies (e.g., Electrolyte Components in Lithium-Ion Batteries)

The development of safe and high-performance electrolytes is a critical aspect of advancing lithium-ion battery technology. osti.gov Organic carbonates are widely used as solvents in lithium-ion battery electrolytes due to their ability to dissolve lithium salts and form a stable solid electrolyte interphase (SEI) on the anode. mdpi.com

While ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) are common components, researchers are exploring other carbonates to improve electrolyte properties such as ionic conductivity, thermal stability, and safety. osti.govmdpi.com this compound, with its branched alkyl chain, could potentially offer advantages. The branched structure might lower the melting point and viscosity of the electrolyte, leading to better low-temperature performance.